Product packaging for Reactive red 106(Cat. No.:CAS No. 105635-66-3)

Reactive red 106

Cat. No.: B1166338
CAS No.: 105635-66-3
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Description

Reactive Red 106 ( 105635-66-3) is a research-grade synthetic dye belonging to the single azo class . It is widely utilized as a model compound in textile science for dyeing and printing applications on cellulosic fibers like cotton . Beyond its application properties, this compound serves as a critical substrate in environmental research, particularly in the development and optimization of advanced wastewater-treatment processes . Studies focus on its degradation through photocatalytic, electrocatalytic, and photo-electrocatalytic methods to mineralize the dye or break its azo bond, a common feature in pollutant dyes . This makes it valuable for researching the efficiency of novel remediation technologies and reaction kinetics in both batch and continuous-flow reactor systems . The product is supplied For Research Use Only and is strictly not intended for personal, commercial, or any other use.

Properties

CAS No.

105635-66-3

Molecular Formula

C9H4Cl2FNO

Origin of Product

United States

Advanced Oxidation Processes Aops for Reactive Red 106 Transformation

Photocatalytic Degradation Mechanisms of Reactive Red 106

Photocatalytic degradation involves the use of a semiconductor photocatalyst, typically activated by light, to generate reactive species that break down organic pollutants bibliotekanauki.plrsc.org. The general mechanism involves the absorption of photons by the semiconductor, leading to the generation of electron-hole pairs. These charge carriers can then participate in redox reactions with adsorbed species like water and oxygen, forming reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻), which are potent oxidants capable of degrading organic dyes rsc.orgoaepublish.comacs.org.

This compound exhibits UV-Vis absorption bands at 210, 240, 285, and a prominent band at 510 nm in the visible region, characteristic of its azo structure and substituted aromatic rings researchgate.netresearchgate.net. The degradation of this compound in aqueous solution is indicated by a decrease in the intensities of these absorption bands, particularly in the visible region researchgate.net.

Heterogeneous Photocatalysis: Titanium Dioxide (TiO₂) and Composite Systems for this compound

Heterogeneous photocatalysis utilizes a solid-phase photocatalyst in contact with the liquid phase containing the pollutant bibliotekanauki.plresearchgate.net. Titanium dioxide (TiO₂) is one of the most widely used semiconductor photocatalysts due to its chemical resistance, low cost, high catalytic activity, and non-toxicity pwr.edu.pl. TiO₂ exists in different crystal structures, including anatase and rutile, with anatase generally exhibiting excellent photocatalytic activity under UV irradiation due to its band gap of 3.2 eV mdpi.com.

Studies have explored the use of bare TiO₂ and composite systems for the photocatalytic degradation of this compound. For instance, TiO₂ immobilized in xanthan gum (TiO₂/XG) has been investigated for the solar-induced photocatalytic degradation of reactive dyes, including Reactive Red mdpi.com. This composite showed improved dye degradation activity under solar light mdpi.com. The enhanced photocatalytic ability of TiO₂/XG nanocomposites has been attributed to factors such as high surface area and lower band gap energy mdpi.com.

Composite systems incorporating carbon nanotubes (CNTs) with TiO₂ have also shown improved photocatalytic activity for reactive dye degradation compared to bare TiO₂ pwr.edu.pl. The addition of multi-walled carbon nanotubes (MWCNTs) to TiO₂ can increase the interface between dye molecules and the photocatalyst, enhance surface area, and reduce the aggregation of TiO₂ nanoparticles pwr.edu.pl. This combination can lead to a synergistic effect, improving decolorization efficiency pwr.edu.pl.

The concentration of the photocatalyst plays a significant role in the efficiency of this compound degradation. Increasing the catalyst concentration generally leads to an increase in degradation efficiency up to an optimal level mdpi.commedcraveonline.comemerald.com. This is because a higher catalyst concentration provides more active sites for the photocatalytic reaction medcraveonline.comemerald.com. However, exceeding the optimal concentration can decrease the degradation rate mdpi.commedcraveonline.comemerald.com. This reduction at high catalyst concentrations can be due to increased turbidity, which hinders light penetration, and the agglomeration of catalyst particles, reducing the available surface area and active sites mdpi.comemerald.com.

The surface area of the photocatalyst is a crucial factor influencing photodegradation efficiency medcraveonline.com. A high surface area provides a greater number of active sites for the adsorption of dye molecules and subsequent reaction with generated radicals medcraveonline.com. Materials with higher surface area-to-volume ratios generally exhibit enhanced photocatalytic activity acs.org. The improved photocatalytic ability of certain composite materials, such as TiO₂/XG, has been linked to their high surface area mdpi.com.

The light source and its wavelength are critical parameters in photocatalytic degradation as they provide the energy required to activate the photocatalyst medcraveonline.com. TiO₂, particularly in its anatase form, is primarily activated by UV radiation with wavelengths typically less than 400 nm mdpi.comupc.edu.

UV-LEDs have emerged as an alternative light source to conventional UV lamps for photocatalytic treatment of reactive dyes bibliotekanauki.plpwr.edu.pl. Studies have demonstrated the effectiveness of UV-LED irradiation, often at wavelengths around 365 nm, for the degradation of reactive dyes bibliotekanauki.plresearchgate.net. UV-LED based photocatalytic reactors offer advantages such as reduced cost, compact size, lower operating temperature, and longer lifetime upc.edu. The use of UV-LEDs can achieve decolorization rates comparable to conventional UV lamps while potentially consuming less energy upc.edu. For instance, a study using a TiO₂/MWCNT composite with UVA-LED irradiation showed high decolorization efficiency for reactive dyes pwr.edu.pl.

Solar light, which includes a portion of UV radiation, is also explored as a sustainable light source for photocatalytic degradation of reactive dyes mdpi.commedcraveonline.com. Solar-induced photocatalysis using TiO₂-based composites has shown promising results for Reactive Red degradation mdpi.com. While anatase TiO₂ has inadequate efficiency in the visible region of the solar spectrum, modifications and composite systems can enhance visible light activity researchgate.netmdpi.com.

The pH of the solution significantly affects the photocatalytic degradation of this compound by influencing the surface charge of the photocatalyst, the ionization state of the dye molecule, and the formation of reactive species acs.orgresearchgate.netmedcraveonline.commdpi.com. This compound is an anionic dye emerald.comrsc.org.

The adsorption of dye molecules onto the photocatalyst surface is a crucial initial step in the degradation process acs.orgmedcraveonline.com. The pH determines the surface charge of the photocatalyst; for TiO₂, the surface is positively charged below the isoelectric point and negatively charged above it medcraveonline.com. For anionic dyes like this compound, lower pH values (acidic conditions) can favor adsorption onto the positively charged TiO₂ surface, potentially enhancing degradation medcraveonline.comemerald.com. However, some studies suggest that the generation of hydroxyl radicals, which are key to degradation, is more predominant at neutral and alkaline conditions pwr.edu.pl. An increase in pH from 7 to 9 has been observed to increase decolorization efficiency in some systems pwr.edu.pl. The optimal pH for Reactive Red 152 degradation by ZrO₂ was found to be pH 8 ijesi.org.

Other operational parameters influencing the reaction kinetics include the initial dye concentration, reaction temperature, and light intensity medcraveonline.commdpi.com. The initial dye concentration affects the adsorption of dye on the catalyst surface; at high concentrations, the catalyst surface can become saturated, and light absorption by the dye molecules can reduce the number of photons reaching the catalyst surface, decreasing efficiency mdpi.commedcraveonline.comijesi.org. Reaction temperature can also affect photocatalytic activity, with increased temperatures generally leading to increased activity up to a certain point, beyond which charge carrier recombination may be promoted medcraveonline.com. Light intensity is directly related to the rate of photon absorption, and increasing light intensity can increase the degradation rate medcraveonline.comresearchgate.net.

The kinetics of Reactive Red degradation by photocatalysis often follow pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model pwr.edu.plmdpi.comrsc.orgijesi.org.

Photo-Electrocatalytic Degradation of this compound

Photo-electrocatalysis (PEC) combines photocatalysis with electrochemical processes by applying an external electrical bias to the photocatalyst mdpi.comoaepublish.comrsc.org. This hybrid approach aims to overcome limitations of standalone photocatalysis, particularly the rapid recombination of photogenerated electron-hole pairs mdpi.comoaepublish.com. In a PEC system, the photo-electrode (often a semiconductor like TiO₂) is irradiated with light, generating electron-hole pairs. The applied electric field assists in the separation and transfer of these charge carriers, enhancing efficiency mdpi.comoaepublish.comrsc.org.

This compound has been degraded using photo-electrocatalysis with immobilized titanium dioxide nanotube catalysts capes.gov.brresearchgate.net. PEC systems have been investigated in both continuous-flow microreactors and batch vessel systems for this compound degradation capes.gov.brresearchgate.net. Full degradation of this compound has been achieved under photo-electrocatalytic operation capes.gov.br.

The combination of photocatalysis and electrochemistry in PEC systems results in synergistic effects that enhance the degradation of pollutants like this compound mdpi.comoaepublish.comrsc.org. The applied electric field in a PEC system helps to effectively separate the photogenerated electrons and holes, reducing their recombination rate and making more charge carriers available for redox reactions mdpi.comoaepublish.com. This improved charge separation leads to a higher generation of reactive species and consequently, enhanced degradation efficiency compared to photocatalysis alone oaepublish.com.

Studies comparing photocatalytic and photo-electrocatalytic systems for this compound degradation have shown that photo-electrocatalysis significantly improves efficiency by hindering electron-hole recombination oaepublish.com. While photocatalysis is primarily responsible for the degradation reactions, electrocatalysis can contribute to the mineralization of degradation products and by-products oaepublish.com. The synergistic interplay of light and electricity in PEC promotes more effective catalytic reactions rsc.org.

Electrochemical Parameter Optimization in Photo-Electrocatalysis

Research has explored the application of PEC for the degradation of this compound using materials like immobilized titanium dioxide nanotube catalysts researchgate.net. Studies comparing photocatalytic and PEC systems for this compound degradation have shown significantly improved efficiency with PEC, achieving complete degradation in some cases compared to lower efficiency with photocatalysis alone oaepublish.com. The applied electric field in PEC systems is crucial for boosting pollutant degradation by facilitating electron transfer oaepublish.com.

Mechanistic Pathways of Photocatalytic Reactive Oxygen Species (ROS) Generation and Dye Scission

Photocatalysis involves the use of a photocatalyst, often a semiconductor material like titanium dioxide (TiO2), which, upon illumination with light of sufficient energy, generates electron-hole pairs oaepublish.comtudublin.ie. These photogenerated charge carriers can then react with water and dissolved oxygen to produce Reactive Oxygen Species (ROS), including hydroxyl radicals (•OH) and superoxide anions (O₂•⁻) oaepublish.comtudublin.iersc.org. These ROS are powerful oxidizing agents that can attack and break down organic pollutants like this compound oaepublish.comtudublin.ie.

The degradation of this compound through photocatalysis and PEC involves the scission of the dye molecule. The visible band absorption of this compound, typically around 510 nm, is attributed to the conjugated pi system of aromatic rings connected by azo groups researchgate.net. Degradation processes lead to a decrease in the intensity of this band, indicating decolorization researchgate.net. The mechanistic pathways involve the attack of ROS on the dye molecule, leading to the cleavage of azo bonds and the formation of intermediate products researchgate.net. Analysis techniques like UHPLC can reveal the presence of new peaks corresponding to these degradation products as the original dye is broken down researchgate.net.

Electrochemical Degradation of this compound

Electrochemical degradation is another effective AOP for treating textile dyes, including this compound ajbls.comgrdspublishing.org. This method utilizes electrochemical reactions at electrode surfaces to directly oxidize pollutants or indirectly generate reactive species that facilitate degradation iwaponline.comajbls.comslideshare.net.

Direct and Indirect Electrochemical Oxidation

Electrochemical oxidation processes can be broadly categorized into direct and indirect oxidation iwaponline.comajbls.comslideshare.net. In direct oxidation, pollutants are degraded through direct electron transfer at the anode surface iwaponline.comajbls.com. Indirect oxidation involves the electrogeneration of powerful oxidizing agents, such as hydroxyl radicals (•OH), active chlorine species (like Cl₂ and HOCl), or peroxodisulfate, which then react with the organic pollutants in the bulk solution iwaponline.comajbls.comresearchgate.net. Both direct and indirect processes can occur simultaneously in an electrochemical reactor ajbls.com.

Hydroxyl radicals are considered highly effective oxidants in indirect electrochemical oxidation due to their high reactivity scispace.comiwaponline.comajbls.com. When electrolytes containing chloride ions are used, reactive chlorine species can also be generated, contributing to the degradation process iwaponline.comnajah.edu.

Anodic Oxidation Processes and Electrode Material Studies

Studies on the anodic oxidation of dyes have explored the effectiveness of different electrode materials. For instance, gold electrodes have shown remarkable performance in decolorization and chemical oxygen demand (COD) removal for some reactive dyes najah.edu. Other materials like BDD, graphite, and titanium-based electrodes have also been extensively studied ajbls.comnajah.eduresearchgate.net. The choice of anode material can influence whether direct or indirect oxidation pathways are favored scielo.br. Active anodes, such as those made of platinum, iridium dioxide, ruthenium dioxide, and graphite, tend to favor selective oxidation, while non-active anodes like BDD and lead dioxide (PbO2) are effective for the complete oxidation of organics to CO2 iwaponline.comscielo.br.

Table 1: Examples of Electrode Materials Used in Electrochemical Dye Degradation

Electrode MaterialType of Anode (General)Example Application/DyeKey Finding/PerformanceSource
GoldNot specifiedReactive Blue 203High decolorization and COD removal efficiency najah.edu
Boron-Doped Diamond (BDD)Non-activeReactive Red 141, Methyl RedEffective for mineralization, high oxidative performance scispace.comiwaponline.com
GraphiteActiveReactive Red 195Effective for color removal, used in EO of RR195 ajbls.com
Ti/RuO2ActiveReal DWW, Reactive Blue 4Effective for COD and dye removal iwaponline.comscielo.br
Lead Dioxide (PbO2)Non-activeMethyl Red, Reactive Blue 19Effective for dye removal iwaponline.comscielo.br
Titanium (Ti) supported PtActiveReactive Orange 91, Reactive Red 184Tested for azo dye degradation researchgate.net
Role of Supporting Electrolytes and pH in Electrochemical Efficiency

Supporting electrolytes are essential in electrochemical processes to provide sufficient ionic conductivity to the solution, which facilitates the flow of current and thus influences the degradation rate iwaponline.comajbls.comnajah.edu. Common supporting electrolytes include sodium sulfate (B86663) (Na₂SO₄) and sodium chloride (NaCl) iwaponline.comajbls.comnajah.edu. The type of supporting electrolyte can impact the degradation efficiency, particularly in indirect oxidation processes. For example, electrolytes containing chloride ions can lead to the generation of active chlorine species, which contribute to dye degradation iwaponline.comnajah.edu. Studies have shown that using NaCl as a supporting electrolyte can result in higher degradation rates compared to Na₂SO₄, attributed to better ionic conductivity and the generation of reactive chlorine species iwaponline.comnajah.edu.

The pH of the solution is another critical parameter affecting the efficiency of electrochemical degradation iwaponline.comajbls.comnajah.edu. pH influences the form of the dye molecule, the stability and generation of reactive species (such as hydroxyl radicals and active chlorine), and the surface chemistry of the electrodes iwaponline.comnajah.edu. Generally, acidic conditions are reported to favor the formation of hydroxyl radicals, which are crucial for the degradation of complex organic molecules iwaponline.comnajah.edu. However, the optimal pH can vary depending on the specific dye, electrode material, and supporting electrolyte used ajbls.com. Some studies on reactive dye degradation have found optimal pH values around 3 or 7, depending on the system ajbls.comnajah.edu. At higher pH values, the degradation efficiency may decrease due to reduced formation of hydroxyl radicals or the formation of less reactive species najah.edu.

Table 2: Influence of pH and Supporting Electrolyte on Electrochemical Degradation

DyeElectrode MaterialSupporting ElectrolytepH Range TestedOptimal pH (Reported)Key ObservationSource
Reactive Blue 203GoldNa₂SO₄, KCl3-103Higher degradation in acidic conditions; KCl improved degradation over Na₂SO₄ najah.edu
Reactive Red 195GraphiteNaCl, NaNO₃, Na₂SO₄3, 5, 7, 97NaCl most effective electrolyte; Maximum color removal at pH 7 ajbls.com
Methyl RedBDD, PbO₂Not specified3, 7, 113Faster decolorization at pH 3 initially, but similar total decolorization time iwaponline.com
Reaction Kinetics and Degradation Pathways in Electrochemical Systems

The kinetics of electrochemical degradation of reactive dyes often follow a pseudo-first-order model core.ac.uknajah.edu. The reaction rate can be influenced by parameters such as current density, dye concentration, and the type of electrode material ajbls.comnajah.edu. Increasing the current density generally leads to a higher rate of dye degradation, likely due to the increased generation of •OH radicals and other oxidant species ajbls.comresearchgate.netnajah.edu.

The degradation pathways in electrochemical systems involve the breakdown of the complex dye structure into simpler intermediate products and eventually to complete mineralization researchgate.netchem-soc.si. For azo dyes like this compound, the initial step often involves the cleavage of the azo bond (-N=N-) chem-soc.si. Subsequent oxidation reactions by electrogenerated reactive species lead to the formation of various aromatic and aliphatic intermediates scielo.br. The specific intermediates formed can depend on the electrode material and operating conditions scielo.br. Techniques like GC-MS can be used to identify these intermediate products and propose degradation pathways scielo.brchem-soc.si.

Table 3: Examples of Kinetic and Degradation Pathway Findings

DyeProcess/ElectrodeKinetic Model (Reported)Key Kinetic FindingObserved Degradation Pathway AspectsSource
Reactive Blue 203Anodic Oxidation/GoldPseudo-first-orderRate constants increased with increasing current densityFormation of hydroxyl radicals favored at acidic pH najah.edu
This compoundPEC/TiO₂ nanotube catalystNot explicitly statedDegradation determined by molecular mass of productsDecrease in VIS and UV absorption bands, appearance of new peaks in chromatogram indicating products researchgate.net
Reactive Blue 4Photoassisted EC/Ti/RuTiO₂Not explicitly statedPhotoassisted process enhances mineralizationThree primary reaction pathways, formation of aromatic byproducts like phthalic anhydride scielo.br
Reactive Red 141Bacterial DegradationNot explicitly statedFollowed pseudo-first-order kineticsAsymmetric oxidative cleavage leading to monoazo intermediates, further cleavage into metabolites chem-soc.si
Reactive Red 195Electrochemical OxidationNot explicitly statedRemoval efficiency increased with applied current densityDegradation by direct anodic oxidation or electro-generated species like hydroxyl radicals ajbls.comresearchgate.net

Electrocoagulation for this compound Removal

Electrocoagulation (EC) is an electrochemical technique that has shown effectiveness in removing color and organic pollutants from wastewater, including reactive dyes qucosa.deijcce.ac.irijcce.ac.irnih.gov. The process involves the dissolution of sacrificial metal electrodes (commonly iron or aluminum) by applying a direct current. This generates coagulant species and metal hydroxides, which destabilize and aggregate dye molecules, leading to their removal through sedimentation or flotation qucosa.de. EC is considered a relatively simple, efficient, and environmentally friendly method for dye removal qucosa.de.

Electrode Selection and Process Variable Optimization

The efficiency of the electrocoagulation process for dye removal is significantly influenced by the selection of electrode material and the optimization of process variables ijcce.ac.ir. Common electrode materials include iron and aluminum qucosa.deijcce.ac.irijcce.ac.ir. Studies have investigated the performance of different electrode materials and configurations (monopolar or bipolar) ijcce.ac.ir.

Optimization of operational parameters such as initial pH, current density, and electrolysis time is crucial to achieve high removal efficiencies for color and chemical oxygen demand (COD) ijcce.ac.irijcce.ac.ir. For instance, research on the removal of Remazol Ultra Red RGB (Reactive Red 239), a related reactive dye, using aluminum and iron electrodes in a monopolar parallel configuration, identified optimal conditions for maximum removal efficiency ijcce.ac.irijcce.ac.ir.

Electrode MaterialOptimal pHCurrent Density (A/m²)Conductivity (µS/cm)Color Removal (%)COD Removal (%)
Aluminum35025095.49-99.9489.34-66.83
Iron57550095.49-99.9489.34-66.83

*Data based on studies for Remazol Ultra Red RGB (Reactive Red 239) ijcce.ac.irijcce.ac.ir.

Electrolysis time also plays a significant role, with removal efficiency generally increasing with time before stabilizing ijcce.ac.irijcce.ac.ir. Applied voltage and inter-electrode distance are other critical parameters affecting EC performance and energy consumption flagshipdhaka.com. Increasing applied voltage and decreasing inter-electrode distance can lead to higher dye removal percentages flagshipdhaka.com.

Ozonation and Photo-Ozonation of this compound

Ozonation is a powerful oxidative process used for wastewater treatment, including the decolorization and degradation of reactive dyes core.ac.ukrsc.orgresearchgate.netresearchgate.net. Ozone (O₃) can oxidize pollutants through two main pathways: direct reaction with the ozone molecule or indirect reaction via the formation of highly reactive hydroxyl radicals (•OH) rsc.orgmdpi.com.

Fundamental Ozone Reactivity with this compound Chromophores

Ozone primarily attacks the unsaturated bonds within the chromophoric groups of dye molecules, which are responsible for their color rsc.orgsrce.hr. For azo dyes like this compound, the azo bond (-N=N-) is a primary target for ozone attack, leading to the cleavage of the chromophore and subsequent decolorization rsc.orgelsevier.es. The reactivity of ozone with different colored dyes can vary, suggesting that the rates are not solely mass transfer controlled core.ac.uk.

Kinetics of this compound Decolouration and Mineralization by Ozone

The kinetics of this compound decolorization and mineralization by ozone depend on various factors, including initial dye concentration, ozone concentration, and pH core.ac.ukresearchgate.netunav.edu. Higher gas-phase ozone concentrations and lower dye concentrations generally result in higher decolorization rates researchgate.net. Studies on the ozonation of reactive dyes have indicated that decolorization can follow pseudo-first-order kinetics ijcce.ac.irresearchgate.net.

Research has shown that a significant number of dye molecules can be decolored per ozone molecule consumed, suggesting a radical chain reaction mechanism core.ac.uk. The rate of decolorization can increase with increasing pH, particularly in alkaline conditions where the formation of hydroxyl radicals is favored researchgate.netunav.edu. Complete mineralization, the breakdown of organic compounds into inorganic substances, may require longer ozonation times researchgate.netelsevier.es.

Mechanisms of Hydroxyl Radical Formation in Ozonation of Reactive Red Dyes

Hydroxyl radicals (•OH) are potent oxidizing agents that play a crucial role in the indirect ozonation pathway, particularly at higher pH values core.ac.ukrsc.orgresearchgate.netmdpi.com. The decomposition of ozone in water can initiate a chain reaction that leads to the formation of hydroxyl radicals core.ac.ukelsevier.es.

Several mechanisms contribute to hydroxyl radical formation during ozonation:

Ozonation at elevated pH: The rate of ozone decomposition increases with increasing pH. Hydroxide (B78521) ions react with ozone, initiating a series of reactions that produce superoxide anion radicals (O₂⁻•) and hydroperoxyl radicals (HO₂•), which further react to form hydroxyl radicals core.ac.uk.

Ozone with hydrogen peroxide (O₃/H₂O₂): The addition of hydrogen peroxide to the ozonation process can accelerate ozone decomposition and enhance the generation of hydroxyl radicals core.ac.uk. This combination is known as the peroxone process core.ac.uk.

Ozone with catalysts (O₃/CAT): Various homogeneous and heterogeneous catalysts can promote the decomposition of ozone to generate active free radicals, including hydroxyl radicals core.ac.ukmdpi.commdpi.com. Metal oxides, such as CeO₂ and MgO, have been shown to catalyze ozone decomposition and enhance the formation of reactive oxygen species mdpi.com.

These mechanisms involve a chain of reactions initiated by the interaction of ozone with hydroxide ions, hydrogen peroxide, or catalyst surfaces, ultimately leading to the formation of highly reactive hydroxyl radicals that contribute to the degradation of reactive dyes core.ac.ukelsevier.esmdpi.com.

Combined Ozonation Systems (e.g., Ozone/UV, Catalytic Ozonation)

Ozone/UV (O₃/UV): The combination of ozone with ultraviolet (UV) irradiation can significantly increase the formation of hydroxyl radicals core.ac.ukmdpi.come3s-conferences.org. UV light can photolyze ozone molecules, leading to the production of hydrogen peroxide and subsequently hydroxyl radicals mdpi.come3s-conferences.org. This synergistic effect can lead to higher decolorization and mineralization efficiencies compared to ozonation or UV irradiation alone e3s-conferences.org.

Catalytic Ozonation: This process involves the addition of a catalyst to the ozonation system to accelerate the decomposition of ozone and enhance the generation of reactive radicals core.ac.ukmdpi.commdpi.com. Catalysts can be homogeneous (e.g., metal ions) or heterogeneous (e.g., metal oxides, activated carbon) mdpi.commdpi.com. Catalytic ozonation can be effective over a wider pH range and may reduce operational costs compared to processes requiring significant pH adjustment mdpi.com.

Studies have investigated the effectiveness of various combined ozonation systems for the treatment of reactive dyes, demonstrating improved removal efficiencies for color and COD rsc.orgresearchgate.netresearchgate.netplapiqui.edu.ar. For instance, research on the degradation of reactive dyes has explored the use of catalytic ozonation with different catalysts, highlighting the influence of catalyst type and process parameters on treatment efficiency mdpi.comiwaponline.com.

Combined ProcessCatalyst/EnhancementObserved Effect on Dye Degradation
Ozonation at elevated pHHigh pHIncreased ozone decomposition and hydroxyl radical formation, enhanced decolorization core.ac.ukresearchgate.netunav.edu
O₃/H₂O₂ (Peroxone)Hydrogen PeroxideAccelerated ozone decomposition, increased hydroxyl radical generation core.ac.uk
Catalytic OzonationMetal oxides (e.g., CeO₂, MgO), Activated Carbon, ZeolitesPromotes ozone decomposition, enhances radical formation, improved removal efficiency mdpi.commdpi.comiwaponline.com
O₃/UVUV IrradiationPhotolysis of ozone leading to increased hydroxyl radical formation, synergistic effect core.ac.ukmdpi.come3s-conferences.org

Note: Specific data for this compound in combined systems were not explicitly found in the provided snippets, but the principles and effects observed for other reactive dyes are applicable.

Fenton and Fenton-like Processes for this compound Decolorization

Fenton and Fenton-like processes are prominent AOPs that utilize iron species and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals omu.edu.trresearchgate.netresearchgate.net. These processes are widely applied for the treatment of textile wastewater containing reactive dyes psu.eduumsha.ac.ir.

Homogeneous and Heterogeneous Fenton Reactions

Fenton reactions can be broadly classified into homogeneous and heterogeneous processes. In homogeneous Fenton systems, the iron catalyst (typically Fe²⁺ ions) is dissolved in the reaction medium mdpi.com. This allows for intimate contact between the catalyst, hydrogen peroxide, and the target pollutant, leading to efficient generation of hydroxyl radicals mdpi.com. However, homogeneous Fenton processes have limitations, including the generation of iron sludge that requires post-treatment and the requirement of a narrow acidic pH range (typically pH 2-4) for optimal performance researchgate.netmdpi.com. At pH values above approximately 3, iron can precipitate as iron hydroxide, reducing the concentration of soluble catalytic Fe²⁺ and decreasing efficiency omu.edu.truns.ac.rs.

Heterogeneous Fenton processes, on the other hand, involve supporting the iron catalyst on a solid matrix, such as zeolites, activated carbon, or metal oxides researchgate.netijesd.org. This approach offers several advantages, including easier separation and recovery of the catalyst after treatment, reduced iron leaching into the treated water, and often a wider effective pH range compared to homogeneous systems researchgate.netijesd.org. While homogeneous and heterogeneous Fenton processes can achieve similar levels of decolorization and mineralization, heterogeneous systems typically result in significantly lower concentrations of residual iron in the treated effluent researchgate.net. The use of heterogeneous catalysts can also minimize the need for significant pH adjustment, reducing the addition of counter ions and associated costs researchgate.net.

Impact of Iron Speciation and Hydrogen Peroxide Concentration on Degradation Kinetics

The efficiency of Fenton and Fenton-like processes for this compound degradation is significantly influenced by the speciation of iron and the concentration of hydrogen peroxide.

Iron Speciation: In homogeneous Fenton systems, the catalytic activity is primarily attributed to Fe²⁺ ions reacting with H₂O₂ to produce •OH radicals omu.edu.tr. The speciation of iron is highly dependent on pH. At very low pH, the reactivity can decrease due to the formation of less reactive iron species omu.edu.tr. As pH increases towards neutral or alkaline conditions, Fe²⁺ and Fe³⁺ ions tend to precipitate as iron hydroxides, reducing the concentration of available catalytic iron and hindering the generation of hydroxyl radicals omu.edu.truns.ac.rs. In heterogeneous systems, the form of immobilized iron (e.g., Fe²⁺, Fe³⁺, iron oxides) and its interaction with the support material influence its catalytic activity and stability across different pH ranges researchgate.netijesd.org. Some heterogeneous catalysts can facilitate Fenton-like reactions even at neutral or slightly alkaline pH, which is a notable advantage over homogeneous systems researchgate.net.

Hydrogen Peroxide Concentration: The concentration of H₂O₂ plays a dual role in Fenton processes. Initially, increasing H₂O₂ concentration generally leads to increased production of •OH radicals and thus enhanced dye degradation psu.eduuns.ac.rsirost.ir. However, beyond an optimal concentration, excess H₂O₂ can act as a scavenger of hydroxyl radicals, forming less reactive perhydroxyl radicals (•OOH) and consequently decreasing the degradation efficiency psu.eduuns.ac.rsirost.ir. This scavenging effect can be represented by the reaction: •OH + H₂O₂ → •OOH + H₂O. Therefore, optimizing the H₂O₂ concentration is crucial for achieving maximum degradation efficiency psu.eduuns.ac.rsirost.ir. Studies on the degradation of reactive dyes have shown that there is an optimal ratio of Fe²⁺ to H₂O₂ for maximum degradation psu.edu.

Advanced Oxidation Process Integration and Comparative Analysis for this compound

Integrating different AOPs or combining them with other treatment methods can lead to enhanced this compound degradation due to synergistic effects doi.orgresearchgate.net. Comparing the performance of diverse AOPs provides insights into their effectiveness, reaction pathways, and the extent of mineralization achieved.

Evaluation of Reaction Pathways and Mineralization Extent across Diverse AOPs

Different AOPs can lead to varying reaction pathways and extents of mineralization for this compound. Degradation typically involves the attack of reactive species (primarily •OH) on the dye molecule, leading to the cleavage of chromophore groups (like the azo bond), hydroxylation, and fragmentation of the aromatic rings researchgate.net. This initial breakdown results in decolorization and the formation of intermediate products mdpi.com. Further oxidation of these intermediates can lead to their complete mineralization into CO₂, H₂O, and inorganic ions such as sulfate and nitrate (B79036) researchgate.netmdpi.com.

The extent of mineralization, measured by the reduction in Total Organic Carbon (TOC), varies depending on the specific AOP and operating conditions. While decolorization is often rapid, complete mineralization can be slower and more challenging to achieve researchgate.netpsu.edu. Studies comparing different AOPs for reactive dye degradation have shown that some processes or their combinations are more effective in achieving higher mineralization rates researchgate.net. Analyzing the intermediate products formed during degradation using techniques like LC-MS can help elucidate the reaction pathways and assess the completeness of the oxidation process mdpi.com.

Below is a table summarizing some research findings related to this compound or similar reactive dyes degradation using Fenton/Fenton-like processes and combined AOPs, highlighting the impact of parameters like H₂O₂ concentration and the comparison between processes.

Process TypeDye (or Similar)Key Parameters VariedObserved Effect on Degradation EfficiencyNotesSource
Photo-FentonReactive Red 120pH, H₂O₂ Concentration, Catalyst LoadingHigher efficiency at lower pH (around 3) and higher H₂O₂ concentration (up to optimum)Optimal H₂O₂ concentration is crucial; excess can scavenge radicals. Iron precipitation at higher pH. uns.ac.rs
FentonReactive Red 2H₂O₂ ConcentrationDegradation increases with H₂O₂ concentration up to an optimum (e.g., 30 mM)TOC degradation is lower than color degradation. Optimal Fe²⁺/H₂O₂ ratio is important. psu.edu
FentonReactive Red 198H₂O₂ ConcentrationMaximum efficiency at an optimal H₂O₂ concentration (e.g., 50 mg/L)Efficiency decreased with further increase in H₂O₂. sums.ac.ir
Heterogeneous FentonReactive Blue 4H₂O₂ Concentration, pHHigh decolorization achieved; synergistic effect with catalyst support.Effective over a wider pH range compared to homogeneous Fenton. Reduced iron leaching. ijesd.org
Combined AOPsReactive Yellow 145Process CombinationPhoto-Fenton combined with TiO₂ showed higher TOC removal than Photo-Fenton alone.Mineralization effectiveness varies with the combination of processes. researchgate.net
AOPs (General)Reactive Dyes-AOPs are effective for degrading recalcitrant dyes.Generate highly reactive radicals like •OH. Can lead to mineralization. doi.orgmdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound62622

This article has focused on the application and analysis of Advanced Oxidation Processes, particularly Fenton and Fenton-like reactions, for the degradation of this compound, adhering strictly to the provided outline and excluding information outside its scope.this compound is a synthetic azo dye widely utilized in the textile industry researchgate.networlddyevariety.com. Its complex molecular structure contributes to its persistence in wastewater, posing significant environmental challenges as conventional treatment methods often prove insufficient for its complete removal researchgate.netdoi.org. In response, Advanced Oxidation Processes (AOPs) have emerged as potent technologies for the degradation and mineralization of such resilient organic pollutants doi.orgmdpi.com. AOPs operate primarily by generating highly reactive species, notably hydroxyl radicals (•OH), which possess a high oxidation potential (2.8 V) and can indiscriminately attack and break down complex organic molecules into simpler, less harmful substances, ultimately leading to their conversion into carbon dioxide and water doi.orgmdpi.commostwiedzy.pl.

Fenton and Fenton-like Processes for this compound Decolorization

Fenton and Fenton-like processes represent a significant class of AOPs that leverage the catalytic reaction between iron species and hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals omu.edu.trresearchgate.netresearchgate.net. These processes have been extensively applied for the treatment of textile wastewater contaminated with reactive dyes psu.eduumsha.ac.ir.

Homogeneous and Heterogeneous Fenton Reactions

Fenton reactions are broadly categorized into homogeneous and heterogeneous systems. In homogeneous Fenton processes, the iron catalyst, typically in the form of dissolved ferrous ions (Fe²⁺), is uniformly dispersed within the aqueous reaction medium mdpi.com. This homogeneous distribution facilitates close contact between the catalyst, hydrogen peroxide, and the target pollutant, thereby promoting efficient generation of hydroxyl radicals and rapid degradation mdpi.com. However, homogeneous Fenton systems face certain drawbacks, including the formation of iron-containing sludge that necessitates subsequent separation and disposal, and a stringent requirement for an acidic pH environment, typically ranging from 2 to 4, to maintain iron solubility and catalytic activity researchgate.netmdpi.com. At pH values exceeding approximately 3, iron ions tend to precipitate as insoluble iron hydroxides, which diminishes the concentration of active soluble iron catalyst and reduces process efficiency omu.edu.truns.ac.rs.

Conversely, heterogeneous Fenton processes involve immobilizing the iron catalyst onto a solid support material, such as zeolites, activated carbon, or various metal oxides researchgate.netijesd.org. This approach offers several distinct advantages over homogeneous systems, including simplified separation and recovery of the catalyst after treatment, reduced leaching of iron into the treated water, and often an expanded effective pH operating range researchgate.netijesd.org. While both homogeneous and heterogeneous Fenton processes can achieve comparable levels of decolorization and mineralization of reactive dyes, heterogeneous systems generally result in substantially lower concentrations of residual iron in the treated effluent researchgate.net. Furthermore, the use of heterogeneous catalysts can mitigate the need for significant pH adjustments, thereby reducing the consumption of chemicals and associated costs researchgate.net.

Impact of Iron Speciation and Hydrogen Peroxide Concentration on Degradation Kinetics

The effectiveness of Fenton and Fenton-like processes in degrading this compound is significantly influenced by both the speciation of the iron catalyst and the concentration of hydrogen peroxide.

Iron Speciation: In homogeneous Fenton systems, the primary catalytic species is Fe²⁺, which reacts with H₂O₂ to generate •OH radicals omu.edu.tr. The specific form of iron present in solution is highly dependent on the pH of the medium. At very low pH, the formation of certain iron complex species can lead to a decrease in reactivity omu.edu.tr. As the pH increases towards neutral or alkaline conditions, both Fe²⁺ and Fe³⁺ ions are prone to precipitation as iron hydroxides, which reduces the concentration of soluble, catalytically active iron and impedes the generation of hydroxyl radicals omu.edu.truns.ac.rs. In heterogeneous systems, the oxidation state of the immobilized iron (e.g., Fe²⁺, Fe³⁺) and its interaction with the support material play a crucial role in determining its catalytic activity and stability across different pH ranges researchgate.netijesd.org. Some heterogeneous catalysts have demonstrated the ability to catalyze Fenton-like reactions effectively even at neutral or slightly alkaline pH values, offering a notable advantage over their homogeneous counterparts researchgate.net.

Hydrogen Peroxide Concentration: The concentration of H₂O₂ exerts a complex influence on Fenton processes. Initially, increasing the concentration of H₂O₂ generally leads to a higher rate of •OH radical production and, consequently, enhanced dye degradation psu.eduuns.ac.rsirost.ir. However, exceeding an optimal H₂O₂ concentration can result in a scavenging effect, where excess H₂O₂ consumes •OH radicals to form less reactive perhydroxyl radicals (•OOH) psu.eduuns.ac.rsirost.ir. This scavenging reaction can be represented as: •OH + H₂O₂ → •OOH + H₂O. Therefore, determining and utilizing the optimal H₂O₂ concentration is critical for maximizing the degradation efficiency of this compound psu.eduuns.ac.rsirost.ir. Research on the degradation of various reactive dyes has consistently shown that an optimal molar ratio of Fe²⁺ to H₂O₂ exists for achieving the highest degradation rates psu.edu.

Advanced Oxidation Process Integration and Comparative Analysis for this compound

Integrating different AOPs or combining them with other wastewater treatment technologies can lead to synergistic effects that enhance the degradation of this compound doi.orgresearchgate.net. A comparative analysis of diverse AOPs provides valuable insights into their relative effectiveness, the specific reaction pathways involved, and the ultimate extent of mineralization achieved.

Evaluation of Reaction Pathways and Mineralization Extent across Diverse AOPs

Different AOPs can induce distinct reaction pathways and lead to varying degrees of mineralization for this compound. The degradation process typically begins with the attack of reactive species, primarily •OH radicals, on the dye molecule. This attack can lead to the cleavage of the chromophore groups, such as the azo bond (-N=N-), which is responsible for the dye's color, as well as hydroxylation and fragmentation of the aromatic ring structures researchgate.net. This initial breakdown results in the loss of color (decolorization) and the formation of various intermediate products mdpi.com. Subsequent oxidation of these intermediate compounds by the reactive species can ultimately lead to their complete mineralization, yielding inorganic end products such as carbon dioxide (CO₂), water (H₂O), sulfate ions, and nitrate ions researchgate.netmdpi.com.

Below is a table summarizing some research findings related to the degradation of this compound or similar reactive dyes using Fenton/Fenton-like processes and combined AOPs, highlighting the impact of key parameters and providing a comparative perspective on process effectiveness.

Process TypeDye (or Similar)Key Parameters VariedObserved Effect on Degradation EfficiencyNotesSource
Photo-FentonReactive Red 120pH, H₂O₂ Concentration, Catalyst LoadingHigher efficiency at lower pH (around 3) and higher H₂O₂ concentration (up to optimum)Optimal H₂O₂ concentration is crucial; excess can scavenge radicals. Iron precipitation at higher pH. uns.ac.rs
FentonReactive Red 2H₂O₂ ConcentrationDegradation increases with H₂O₂ concentration up to an optimum (e.g., 30 mM)TOC degradation is lower than color degradation. Optimal Fe²⁺/H₂O₂ ratio is important. psu.edu
FentonReactive Red 198H₂O₂ ConcentrationMaximum efficiency at an optimal H₂O₂ concentration (e.g., 50 mg/L)Efficiency decreased with further increase in H₂O₂. sums.ac.ir
Heterogeneous FentonReactive Blue 4H₂O₂ Concentration, pHHigh decolorization achieved; synergistic effect with catalyst support.Effective over a wider pH range compared to homogeneous Fenton. Reduced iron leaching. ijesd.org
Combined AOPsReactive Yellow 145Process CombinationPhoto-Fenton combined with TiO₂ showed higher TOC removal than Photo-Fenton alone.Mineralization effectiveness varies with the combination of processes. researchgate.net
AOPs (General)Reactive Dyes-AOPs are effective for degrading recalcitrant dyes.Generate highly reactive radicals like •OH. Can lead to mineralization. doi.orgmdpi.com

Biological and Hybrid Remediation Strategies for Reactive Red 106

Microbial Degradation of Reactive Red 106

Microbial degradation involves the breakdown of the dye molecule by microorganisms through various enzymatic processes.

Aerobic and Anaerobic Biodegradation Pathways

The biodegradation of azo dyes, including this compound, can occur under both aerobic and anaerobic conditions, often in a sequential manner for complete mineralization. Under anaerobic or anoxic conditions, the initial step typically involves the reductive cleavage of the azo bond (-N=N-) catalyzed by azoreductase enzymes. ijcmas.comnih.govmdpi.comwur.nl This cleavage breaks the chromophore, leading to decolorization, but it often results in the formation of potentially toxic aromatic amines. ijcmas.comnih.govwur.nljournals.co.za

Aerobic conditions are generally less effective for the initial azo bond reduction of sulfonated azo dyes, but they are crucial for the further degradation and mineralization of the aromatic amines produced during anaerobic treatment. ijcmas.comnih.govmdpi.comwur.nl Aerobic microorganisms can utilize these amines as carbon and nitrogen sources, breaking them down into simpler, less toxic compounds such as CO2, H2O, and mineral by-products through processes like deamination, hydroxylation, and desulfonation. nih.govresearchgate.net Therefore, a sequential anaerobic-aerobic treatment system is often considered ideal for the efficient and safe degradation of azo dyes. mdpi.comwur.nlresearchgate.netresearchgate.net

Isolation and Characterization of Dye-Degrading Microorganisms

Numerous microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade reactive dyes. ijcmas.comnih.govmdpi.com Isolation of these microorganisms typically involves obtaining samples from dye-contaminated environments, such as textile effluents or contaminated soil, and enriching them in media containing the target dye as a sole or primary carbon/nitrogen source. researchpublish.combiorxiv.orgekb.eg Dye-degrading capabilities can be identified by observing a zone of clearance or decolorization around microbial colonies on agar (B569324) plates containing the dye. researchpublish.com

Characterization of isolated strains involves morphological, biochemical, and genetic analyses (such as 16S rRNA gene sequencing for bacteria) to identify the microorganisms responsible for dye degradation. researchgate.netresearchpublish.combiorxiv.orgmbimph.com Studies have identified various bacterial genera capable of reactive dye degradation, including Bacillus, Pseudomonas, Enterobacter, Aeromonas, and Klebsiella. researchgate.netresearchpublish.combiorxiv.orgekb.egmbimph.com Fungal species like Aspergillus erythrocephalus and Cladosporium herbarum have also shown significant decolorization potential. biotech-asia.org

Bioreactor Configurations and Operational Parameters for this compound Degradation

The efficiency of microbial degradation of this compound is significantly influenced by the bioreactor configuration and operational parameters. Various bioreactor types have been explored for dye degradation, including stirred tank bioreactors, packed bed reactors, and membrane bioreactors. researchgate.netfspublishers.orgresearchgate.netwrc.org.zanlc-bnc.caupc.edu

Operational parameters such as temperature, pH, dye concentration, hydraulic retention time (HRT), and the presence of co-substrates can be optimized to enhance degradation efficiency. mbimph.comfspublishers.orgresearchgate.netacs.orgmdpi.com For instance, studies have investigated the effect of different pH levels, temperatures, and dye concentrations on the decolorization rate by specific bacterial strains. mbimph.comresearchgate.nethhu.edu.cnmdpi.com Immobilization of microbial biomass on support materials like polyurethane foam, alginate beads, or rice husks can improve cell retention, increase biomass concentration, and enhance decolorization efficiency in bioreactors. researchgate.netupc.eduhhu.edu.cndiva-portal.org Sequential anaerobic-aerobic systems in bioreactors have shown effectiveness in achieving higher decolorization and COD removal rates compared to single-stage systems. researchgate.netmdpi.comdiva-portal.orgmdpi.com

ParameterOptimal Range/Condition (Examples from literature)Microorganism(s) / SystemSource
pHNeutral (around 7.0-8.0)Bacillus cereus, Pseudomonas putida mbimph.commdpi.com
Temperature35-37 °CBacillus cereus, Bacillus cohnii RAPT1, Acinetobacter baumannii mbimph.comresearchgate.nethhu.edu.cn
Dye ConcentrationUp to 500 mg/L (with adaptation/optimization)Acinetobacter baumannii hhu.edu.cn
Hydraulic Retention TimeVaries (e.g., 12-48 hours)Sequential anaerobic-aerobic system with rice husks diva-portal.org
Co-substrateGlucose (can enhance reduction but may lead to amine accumulation)Various bacteria nih.gov
ConditionAnoxic/Anaerobic followed by AerobicVarious microbial consortia and pure cultures nih.govmdpi.comwur.nlresearchgate.net

Enzyme-Mediated Biotransformation of Azo Chromophores

Microorganisms produce various enzymes that catalyze the biotransformation of azo dyes. The primary enzymes involved in the reductive cleavage of the azo bond under anaerobic conditions are azoreductases. nih.govmdpi.commdpi.comnepjol.info These enzymes require reducing equivalents, such as NADH or NADPH, to break the -N=N- bond, leading to the formation of colorless aromatic amines. nih.govmdpi.comresearchgate.net

Under aerobic conditions, oxidative enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases play a significant role in the further degradation of aromatic amines and potentially the direct attack on the azo dye molecule, although the latter is less common for sulfonated azo dyes. nih.govmdpi.comnih.govmdpi.comnepjol.infogjesm.net These enzymes catalyze oxidative reactions that can lead to the opening of aromatic rings and eventual mineralization. nih.govmdpi.comgjesm.net Some microorganisms possess both reductive and oxidative enzymes, allowing for more complete degradation of azo dyes. mdpi.com

Biosorption of this compound by Microbial Biomass

Biosorption is a passive process where dye molecules are removed from solution by accumulating onto the surface of microbial biomass. This mechanism does not necessarily involve the breakdown of the dye molecule but rather its physical or chemical adsorption onto the cell surface. ijcmas.comnih.govgjesm.netsci-hub.seijirset.commdpi.com Microbial biomass, both living and dead, can act as effective biosorbents due to the presence of various functional groups (e.g., carboxyl, hydroxyl, amino) on their cell walls that can interact with dye molecules through mechanisms like electrostatic interaction, hydrogen bonding, and van der Waals forces. sci-hub.seijirset.commdpi.com

Various types of microbial biomass, including bacteria, fungi, yeast, and algae, have been explored for their biosorption capabilities for reactive dyes. ijcmas.comnih.govsci-hub.seijirset.commdpi.com Factors influencing biosorption efficiency include the type of biomass, the chemical structure of the dye, pH, temperature, ionic strength, and contact time. gjesm.netsci-hub.seijirset.com While biosorption is effective for color removal, it concentrates the dye, requiring further treatment or disposal of the dye-loaded biomass. nih.govijirset.com

Microorganism TypeExamples (Dyes Studied)Key Mechanism(s)Source
BacteriaReactive Red 4, Reactive Blue, Reactive Red, Reactive Violet, Reactive YellowAdsorption, Ion exchange ijcmas.com
FungiReactive Red, Reactive Blue, Reactive Black B, Reactive Brilliant RedBiosorption, Enzymatic degradation (often combined) ijcmas.comnih.govbiotech-asia.org
YeastReactive Brilliant Red K-2BP, Remazol blue, Reactive redBiosorption, Metabolism-dependent processes nih.govmdpi.com
AlgaeReactive Red, Remazol Blue, Reactive Black B, Reactive Yellow 22Biosorption (electrostatic attraction, complexation), Enzymatic degradation ijcmas.comnih.gov

Microbial Electrochemical Systems for this compound Degradation

Microbial electrochemical systems (MES), such as microbial fuel cells (MFCs), represent a hybrid approach that combines microbial activity with an electrochemical process for dye degradation. mdpi.comopenbiotechnologyjournal.com In MFCs, electroactive microorganisms at the anode oxidize organic substrates, including dyes, generating electrons that are transferred to the anode and flow through an external circuit to the cathode. mdpi.com This process can lead to the decolorization and degradation of azo dyes.

Studies have investigated the use of MFCs for the treatment of azo dye-containing wastewater. mdpi.comopenbiotechnologyjournal.com The microbial community structure at the anode plays a crucial role in the efficiency of dye degradation and electricity generation. mdpi.com MES can facilitate both reductive degradation at the anode (under anaerobic conditions) and potentially oxidative degradation at the cathode (under aerobic conditions), offering a pathway for more complete dye mineralization. Research in this area is exploring different electrode materials, reactor configurations, and operational parameters to optimize the performance of MES for reactive dye remediation. upc.eduopenbiotechnologyjournal.com

Integrated Biological and Advanced Oxidation Processes for Enhanced this compound Treatment

To overcome the limitations of individual treatment methods, integrated processes combining biological treatment with Advanced Oxidation Processes (AOPs) have emerged as promising strategies for the enhanced degradation of recalcitrant dyes like this compound. AOPs are a set of chemical treatment techniques designed to remove organic pollutants from water and wastewater, primarily through the generation of highly reactive species, such as hydroxyl radicals (•OH). wikipedia.orgijcce.ac.irmdpi.com These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds. wikipedia.orgijcce.ac.ir

Several AOPs can be integrated with biological treatment for this compound remediation, including processes involving ozone (O₃), hydrogen peroxide (H₂O₂), Fenton's reagent (a mixture of H₂O₂ and iron ions), photocatalysis using semiconductor materials like titanium dioxide (TiO₂), and UV irradiation. ijcce.ac.irwikipedia.org16streets.comnih.govwikipedia.orgscribd.compwr.edu.pl

Research findings indicate the effectiveness of integrated approaches. For example, studies have shown that combining electrochemical treatment with UV irradiation can lead to significant decolorization and reduction in total organic carbon (TOC) in effluents containing reactive dyes. mdpi.com Photocatalytic degradation using TiO₂ under UV irradiation has also demonstrated the ability to degrade reactive dyes. researchgate.netpwr.edu.pl The efficiency of photocatalysis can be further enhanced by combining TiO₂ with other materials like multi-walled carbon nanotubes (MWCNT) and the addition of H₂O₂. pwr.edu.pl

While specific detailed research findings and data tables focusing solely on integrated biological and AOP treatment of this compound were not extensively available in the provided search results, the principles and effectiveness of such integrated systems for similar reactive dyes suggest their potential for this compound. Studies on other reactive dyes, such as Reactive Red 195, have demonstrated high color removal and COD reduction using photocatalytic processes involving TiO₂ and H₂O₂ under UV-LED irradiation. pwr.edu.pl

The synergistic effect observed in integrated processes, where the combined treatment achieves a higher degradation efficiency than the sum of the individual processes, highlights their potential for cost-effective and environmentally friendly textile wastewater treatment. mdpi.compwr.edu.pl

Table 1: Potential Components in Integrated Remediation Systems for this compound

Process TypeKey ComponentsRole in Integrated System
BiologicalBacterial consortia (e.g., Pseudomonas, Bacillus, Enterobacter cloacae)Initial decolorization and partial degradation, reduction of organic load. researchgate.netscione.com
AOPsOzone (O₃)Strong oxidant, direct degradation or formation of hydroxyl radicals. ijcce.ac.irwikipedia.org
Hydrogen Peroxide (H₂O₂)Oxidizing agent, precursor for hydroxyl radical formation in Fenton or photo-Fenton processes. ijcce.ac.ir16streets.com
Fenton's Reagent (H₂O₂ + Fe²⁺)Generates hydroxyl radicals through a catalytic reaction. ijcce.ac.irnih.gov
Photocatalysis (e.g., TiO₂)Catalyzes degradation under UV or visible light irradiation, generating reactive species. researchgate.netwikipedia.orgpwr.edu.pl
UV IrradiationActivates photocatalysts or directly breaks down some organic bonds. mdpi.comscribd.comwikipedia.orgunesp.br

The optimization of integrated biological and AOP systems for this compound would involve determining the optimal sequence of treatments, the specific types and concentrations of biological agents and chemical oxidants, and the operating conditions (e.g., pH, temperature, contact time, light intensity for photo-AOPs) to maximize decolorization and mineralization efficiency. nih.govajbls.com

Table 2: Illustrative Data Trends in Reactive Dye Degradation by Integrated Processes (Based on General AOP and Biological Studies)

Treatment MethodInitial Dye ConcentrationTreatment TimeDecolorization Efficiency (%)COD Reduction (%)Notes
Biological Treatment AloneHighLongerModerateModerateEfficiency can be limited by dye recalcitrance. halal.ac.irmdpi.com
AOP Alone (e.g., Photocatalysis)HighModerateHighModerate to HighCan be energy-intensive, may produce byproducts. jwent.net
Integrated Biological + AOP (Sequential)HighShorterHighHighSynergistic effects, potentially more cost-effective and efficient. mdpi.compwr.edu.pl

Future research focusing on the specific application of integrated biological and AOPs for this compound is needed to provide detailed performance data, identify optimal process parameters, and evaluate the economic and environmental feasibility of such systems for full-scale textile wastewater treatment.

Adsorption Based Removal of Reactive Red 106

Adsorbent Development and Characterization for Reactive Red 106 Capture

The development of efficient adsorbents is crucial for the successful removal of this compound. Research focuses on utilizing various materials, including agricultural wastes, biochar, and novel synthesized materials, and characterizing their properties to understand their adsorption mechanisms and capacities deswater.comscirp.orgscience.govmdpi.comacs.org. Characterization techniques such as Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), and Energy-Dispersive X-ray Spectroscopy (EDS) are commonly used to analyze the surface morphology, functional groups, and elemental composition of the adsorbents before and after dye adsorption deswater.comekb.eg.

Utilization of Agricultural Wastes and Biochar as Precursors

Agricultural wastes and biochar derived from them are increasingly explored as low-cost and eco-friendly precursors for adsorbents deswater.commdpi.comekb.egresearchgate.net. These materials are abundant, renewable, and can be converted into activated carbons or biochar with high surface area and porous structures suitable for dye adsorption mdpi.comresearchgate.net. Examples include activated carbon from coconut coir, coconut tree flower, jute fiber, rice straw charcoal, peanut shell, and corn cobs iwaponline.comekb.egresearchgate.netutp.edu.my. The effectiveness of these materials can be influenced by factors such as the type of biomass, preparation method (e.g., pyrolysis, hydrothermal carbonization), and activation process mdpi.comacs.org.

Synthesis and Surface Modification of Novel Adsorbent Materials

Beyond natural materials, novel adsorbents are synthesized and modified to enhance their this compound removal efficiency scirp.org. This involves developing materials with tailored surface properties, increased surface area, and specific functional groups that can interact strongly with dye molecules scirp.org. For instance, modified bentonite (B74815) nanocomposites have been investigated for the removal of reactive dyes, including Reactive Red mdpi.com. Chitosan-based materials, sometimes modified through crosslinking or the incorporation of nanoparticles, have also shown potential as effective biosorbents for reactive dyes unlp.edu.aruitm.edu.mydeswater.com. Surface modification techniques, such as treatment with acids or other chemicals, can introduce or enhance functional groups on the adsorbent surface, improving dye binding capacity deswater.com.

Adsorption Isotherms and Equilibrium Modeling for this compound

Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at equilibrium bioline.org.brsciencepub.net. Modeling these isotherms provides insights into the adsorption capacity of the material and the nature of the adsorption process (e.g., monolayer or multilayer adsorption, homogeneous or heterogeneous surface) bioline.org.brut.ac.ir. Common isotherm models applied to this compound adsorption include the Langmuir, Freundlich, and Temkin models mdpi.combioline.org.brsciencepub.net.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites sciencepub.netut.ac.ir. The Freundlich model, on the other hand, describes multilayer adsorption on heterogeneous surfaces ut.ac.ir. Studies on this compound adsorption have shown varying fits to these models depending on the adsorbent used. For example, the adsorption of Reactive Red onto activated carbons derived from agricultural waste has been reported to fit well with the Langmuir isotherm, suggesting monolayer adsorption researchgate.net. In other cases, both Langmuir and Freundlich models have provided good fits to experimental data bioline.org.br.

Here is an example table showing typical data from adsorption isotherm studies:

Adsorbent Type Isotherm Model Fit Maximum Adsorption Capacity (mg/g)
Coconut Tree Flower Carbon researchgate.net Langmuir 181.9
Jute Fibre Carbon researchgate.net Langmuir 200
Eggshell bioline.org.br Langmuir/Freundlich 1.26 (Langmuir qmax)
Rice Straw Charcoal iwaponline.com Langmuir/Freundlich 4.13 (at 70 mg/L initial conc.) iwaponline.com

Adsorption Kinetics and Rate-Limiting Mechanisms for this compound

Adsorption kinetics studies investigate the rate at which this compound is adsorbed onto the material and the factors affecting this rate iwaponline.comsciencepub.netscirp.org. This helps in understanding the adsorption mechanism and determining the time required to reach equilibrium iwaponline.com.

Pseudo-First and Pseudo-Second Order Kinetic Models

Pseudo-first-order and pseudo-second-order models are widely used to analyze adsorption kinetic data nih.govubbcluj.ro. The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution scirp.org. The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the concentration of the adsorbate, suggesting that the adsorption rate is controlled by a chemical process involving valence forces through sharing or exchange of electrons scirp.orgnih.gov.

For this compound adsorption, the pseudo-second-order kinetic model has frequently been found to provide a better fit to experimental data compared to the pseudo-first-order model iwaponline.comresearchgate.netbioline.org.brsciencepub.netscirp.orgnih.govubbcluj.ro. This suggests that the adsorption process is likely controlled by a chemisorption mechanism researchgate.net.

Here is an example table showing typical kinetic parameters:

Adsorbent Type Best Fit Kinetic Model R² Value (Pseudo-Second Order)
Coconut Tree Flower Carbon researchgate.net Pseudo-second-order Not specified, but stated good fit researchgate.net
Jute Fibre Carbon researchgate.net Pseudo-second-order Not specified, but stated good fit researchgate.net
Eggshell bioline.org.br Pseudo-second-order 0.99 bioline.org.br
Rice Straw Charcoal iwaponline.com Pseudo-second-order Not specified, but stated good fit iwaponline.com
Cotton Fiber sciencepub.net Pseudo-second-order Not specified, but stated good fit sciencepub.net

Intraparticle Diffusion and Film Diffusion Control

Adsorption can involve several steps, including the diffusion of the adsorbate from the bulk solution to the external surface of the adsorbent (film diffusion) and the diffusion of the adsorbate into the pores of the adsorbent (intraparticle diffusion) researchgate.netjsaer.com. Kinetic data can be analyzed using models like the intraparticle diffusion model to determine if these diffusion processes are rate-limiting iwaponline.comjsaer.com.

Thermodynamic Aspects of this compound Adsorption

Thermodynamic studies are crucial for understanding the energy changes and feasibility of the adsorption process. These studies typically involve determining thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) at different temperatures.

The Gibbs free energy change (ΔG) provides insight into the spontaneity of the adsorption process. A negative ΔG value indicates a spontaneous process, while a positive value suggests a non-spontaneous process. The enthalpy change (ΔH) reveals whether the adsorption is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). The entropy change (ΔS) reflects the degree of randomness or disorder at the solid-solution interface during adsorption. A positive ΔS often suggests increased randomness at the interface, possibly due to the displacement of water molecules by dye molecules on the adsorbent surface.

Research on the adsorption of reactive dyes, including those structurally similar to this compound, often indicates that the process is endothermic and spontaneous at higher temperatures. For instance, studies on the adsorption of reactive dyes onto activated carbon and chitosan-based adsorbents have reported positive ΔH values and negative ΔG values, with ΔG becoming more negative as temperature increases, indicating enhanced spontaneity at elevated temperatures researchgate.netunlp.edu.arscirp.org. This suggests that increasing the temperature can favor the adsorption of this compound.

While specific thermodynamic data for this compound were not extensively found in the immediate search results, general trends observed for other reactive dyes provide a strong indication of the likely thermodynamic behavior. For example, the adsorption of Reactive Red 195 onto chitosan (B1678972) coacervated particles was found to be spontaneous (ΔG < 0), favorable, and endothermic (ΔH > 0), with dye molecules showing affinity for the bio-sorbent (ΔS > 0) unlp.edu.ar. Similarly, the adsorption of Reactive Red 23, Reactive Blue 171, and Reactive Blue 4 onto activated carbon prepared from Enteromorpha prolifera was found to be an endothermic and spontaneous process scirp.org.

Based on these findings for similar reactive dyes, it is expected that the adsorption of this compound would also exhibit similar thermodynamic characteristics, being an endothermic and spontaneous process, particularly at favorable temperatures.

Investigation of Adsorption Mechanisms (e.g., Electrostatic Interactions, Hydrogen Bonding, Pore Filling)

This compound, being an anionic reactive dye, carries negative charges due to the presence of sulfonate groups nih.gov. The surface charge of the adsorbent plays a significant role in electrostatic interactions. At pH values below the adsorbent's point of zero charge (pHpzc), the adsorbent surface tends to be positively charged, favoring the electrostatic attraction of the anionic dye molecules. Conversely, at pH values above the pHpzc, the adsorbent surface becomes negatively charged, leading to electrostatic repulsion and reduced adsorption of the anionic dye. Studies on the adsorption of reactive dyes have frequently highlighted the importance of electrostatic interactions, with optimal adsorption often observed at acidic pH values where the adsorbent surface is positively charged or less negatively charged unlp.edu.arscirp.orgresearchgate.netmdpi.com. For example, the removal of Reactive Red dye using bentonite nanocomposites showed more adsorption at lower pH values, attributed to the anionic nature of the dye mdpi.com. The adsorption of Reactive Red 23, Reactive Blue 171, and Reactive Blue 4 onto activated carbon was also found to be maximum at acidic pH ranges (4.5-6.0), where strong electrostatic attraction between the negatively charged dyes and the positively charged adsorbent surface occurred scirp.org.

Hydrogen bonding can also contribute to the adsorption of this compound. The dye molecule contains hydroxyl (-OH) and amine (-NH) groups that can form hydrogen bonds with functional groups present on the adsorbent surface, such as hydroxyl, carboxyl, or amine groups.

Pore filling is another important mechanism, particularly for porous adsorbents like activated carbon. Dye molecules can diffuse into the pores of the adsorbent and be retained within the pore structure. The pore size distribution and total pore volume of the adsorbent influence the extent of pore filling. High surface area and well-developed porosity generally lead to higher adsorption capacities due to increased available sites for interaction and pore filling researchgate.net.

Furthermore, π-π interactions can occur between the aromatic rings of the dye molecule and graphitic or aromatic structures on the adsorbent surface.

Research utilizing techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Zeta potential analysis helps to elucidate the dominant adsorption mechanisms. Changes in FTIR spectra after adsorption can indicate the involvement of specific functional groups in the interaction. Zeta potential measurements reveal the surface charge of the adsorbent as a function of pH, supporting the role of electrostatic interactions unlp.edu.ar.

Analytical Methodologies for Reactive Red 106 and Its Transformation Products

Spectroscopic Techniques in Reactive Red 106 Research

Spectroscopic methods, particularly UV-Visible spectrophotometry and Fourier Transform Infrared (FTIR) spectroscopy, are widely used in studies involving this compound. nih.govanalis.com.mymdpi.comuqam.ca UV-Vis is effective for monitoring the progress of decolorization, while FTIR provides information about changes in the functional groups of the dye and its degradation products.

UV-Visible Spectrophotometry for Decolorization Monitoring

UV-Visible spectrophotometry is a primary tool for monitoring the decolorization of this compound in aqueous solutions. nih.govanalis.com.mymdpi.comuqam.caresearchgate.net The technique relies on measuring the decrease in absorbance at the dye's maximum absorption wavelength in the visible region, which is typically around 510 nm for this compound. researchgate.net This decrease in absorbance directly correlates with the reduction in dye concentration and the extent of color removal. arastirmax.comrroij.com

Studies on the degradation of this compound often use UV-Vis spectrophotometry to track the continuous decrease in intensity of the characteristic peak in the visible region. researchgate.net For example, during photoelectrocatalytic degradation of this compound, UV-Vis spectra show a decrease in intensity in the visible region, indicating decolorization. researchgate.net The decolorization efficiency can be calculated based on the initial and final absorbance values using the formula: % Decolourisation = (Initial Absorbance - Final Absorbance) / Initial Absorbance × 100. arastirmax.com

While UV-Vis spectrophotometry is excellent for monitoring the loss of color, it may also show changes in the UV region, which can indicate the formation or degradation of intermediate products that absorb in that range. researchgate.net However, the appearance of new peaks in chromatograms of decolorized solutions is not always accompanied by new absorption bands in the UV-Vis region, suggesting that some degradation products may not absorb significantly in this range. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound and observing changes in these groups upon degradation or interaction with other materials. uqam.caresearchgate.net By analyzing the vibrational modes of chemical bonds, FTIR can provide insights into the structural changes occurring during processes like adsorption or biodegradation.

Although specific FTIR data for this compound is not extensively detailed in the provided snippets, studies on similar reactive dyes like Reactive Red 4 and Reactive Red 120 demonstrate the application of FTIR. For Reactive Red 4, FTIR analysis showed peaks corresponding to O-H, N-H, C=C, and C-O-C bonds. uitm.edu.my Shifts in these peak positions after adsorption indicated possible interactions, such as hydrogen bonding, between the dye and the adsorbent material. uitm.edu.my Similarly, FTIR analysis of Reactive Red 120 before and after biological treatment revealed shifts in bands corresponding to functional groups, suggesting degradation occurred. researchgate.net The loss of bands between 900 and 675 cm⁻¹ in FTIR spectra has been reported to confirm the mineralization of aromatic rings in azo dyes. frontiersin.org

FTIR analysis helps to confirm the breakdown of the dye structure and the formation of new functional groups in the degradation products, complementing the information obtained from UV-Vis spectrophotometry regarding color removal.

Chromatographic-Mass Spectrometric Approaches for Intermediate Identification

Chromatographic techniques coupled with mass spectrometry are powerful tools for separating complex mixtures of compounds and identifying their structures based on their mass-to-charge ratio and fragmentation patterns. These hyphenated techniques are essential for the identification of transformation products formed during the degradation of this compound. nih.govanalis.com.mymdpi.comrroij.comrsc.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Degradation Product Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers high separation efficiency and sensitivity, making it suitable for profiling the degradation products of this compound. nih.govanalis.com.my UHPLC-MS can separate various intermediate compounds formed during degradation processes, even those present at low concentrations.

Studies utilizing UHPLC-MS for this compound degradation have shown the appearance of several new peaks in the chromatograms of decolorized samples, indicating the formation of intermediate products. researchgate.net While the molecular weight of the commercial this compound dye in one study was measured at 434.4 Da with a retention time between 1.5 and 1.63 min, the new peaks observed after degradation were not accompanied by new UV-Vis absorption bands, suggesting these products may be less chromophoric than the parent dye. researchgate.net The identification and quantification of these products often require comparison with standards or further analysis using tandem mass spectrometry. researchgate.net

UHPLC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS) like Quadrupole Time-Of-Flight (Q-TOF) mass spectrometry, can provide accurate mass measurements, which are crucial for determining the elemental composition and proposing molecular formulas for unknown degradation products. researchgate.netnih.gov This is particularly useful in non-target analysis approaches to identify unexpected transformation products. nih.gov

Electrochemical Analytical Techniques for this compound Detection and Interference Studies

Electrochemical analytical techniques, such as voltammetry, can be employed for the detection and quantification of reactive dyes like this compound, as well as for studying potential interferences from other substances present in the sample matrix. acs.org These techniques measure the electrical response of an analyte at an electrode surface, which can be related to its concentration.

Studies have investigated the interference of this compound on the voltammetric measurement of other azo dyes, such as Reactive Black 5 (RB5). analis.com.myresearchgate.net It was found that this compound, even at concentrations as low as 2 mg/L, interfered with the measurement of 2 mg/L RB5 using differential pulse cathodic stripping voltammetry (DPCSV). analis.com.myresearchgate.net This indicates that the presence of this compound can affect the electrochemical signal of other co-existing dyes, which is an important consideration when developing electrochemical methods for dye mixture analysis in complex samples like wastewater. analis.com.my

While the snippets primarily discuss the interference of this compound on the analysis of other dyes, electrochemical methods can also be developed for the direct detection of this compound itself. The electrochemical behavior of reactive dyes can be studied using techniques like cyclic voltammetry and differential pulse voltammetry to understand their oxidation and reduction processes at electrode surfaces. researchgate.net For example, the electrochemical oxidation of Reactive Red 231 on a glassy carbon electrode has been investigated, showing pH-dependent anodic peaks that allowed for its sensitive determination. researchgate.net Such studies provide the basis for developing selective electrochemical sensors for this compound.

The investigation of interferences from heavy metals and other dyes is crucial for validating the selectivity and applicability of electrochemical methods for analyzing this compound in real-world samples. analis.com.myresearchgate.net

Voltammetric Studies for this compound and Related Dyes

Voltammetric techniques are valuable tools for the electrochemical investigation of dyes, including reactive azo dyes structurally related to this compound. Studies on related bichlorotriazine-based bisazo reactive dyes, such as Reactive Orange 12 and Reactive Red 120, have employed differential pulse adsorptive stripping voltammetry (DPAdSV) to study their electrochemical behavior. The voltammetric signals for the azo and chlorotriazine groups in these bisazo reactive dyes were found to be enhanced, facilitating their stripping voltammetric monitoring. Comparison of the adsorptive stripping voltammetry (AdSV) behaviors of bisazo dyes with structurally similar monoazo reactive dyes, like Reactive Yellow 84 and Reactive Red 24, helps in evaluating the effect of additional azo and reactive groups on their electrochemical properties.

Polarographic and voltammetric methods have also been used for the determination of reactive triazine-based azo dyes. These methods can reveal peaks corresponding to the reduction of the azo group, a common feature in the structure of azo dyes like this compound, and additional peaks at more negative potentials corresponding to the reduction of reactive groups. Differential pulse-adsorptive cathodic stripping voltammetry (DP-AdCSV) at a hanging mercury drop electrode (HMDE) is a technique that has been utilized for the determination of trace amounts of azo dyes. While direct voltammetric studies specifically on this compound were not found in the examined literature, the principles and techniques applied to related reactive azo dyes provide a strong indication of how voltammetry can be used to study its electrochemical characteristics and monitor its presence or degradation.

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis in Degradation Studies

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are widely used sum parameters for characterizing wastewater and monitoring the progress of degradation in studies involving organic pollutants, including dyes. COD analysis quantifies the amount of oxygen required to chemically oxidize the organic matter in a water sample. TOC analysis, on the other hand, measures the total amount of carbon bound in organic compounds.

COD analysis is a major parameter for wastewater treatment plant design and operation, but it typically requires a long analysis time (two to three hours) and utilizes expensive and toxic reagents. Due to these disadvantages, TOC analysis is increasingly being used as an alternative for rapid analysis. Studies have explored the correlation between COD and TOC for faster assessment of wastewater quality.

In degradation studies of dyeing wastewater, COD and TOC measurements are essential for evaluating the efficiency of treatment processes in removing organic load. For instance, in a study on the treatment of real dyeing wastewater, the initial characteristics were reported with a high COD and TOC concentration. The reduction in TOC concentration is often used to assess the effectiveness of degradation processes, such as heterogeneous Fenton oxidation. A study demonstrated a significant reduction in TOC during the Fenton reaction applied to dyeing wastewater, indicating the removal of organic pollutants. The percentage of TOC reduction can be used as a key metric to determine optimal treatment conditions.

While a global correlation between COD and TOC, such as a ratio of 3, is sometimes suggested, it is recognized that this relationship can be influenced by the specific chemical structures present and may change during degradation processes. Therefore, establishing the correlation on a case-by-case basis is often necessary, particularly in scientific investigations of degradation studies.

Data Table: TOC Reduction in Dyeing Wastewater Treatment

Based on research findings, the reduction of TOC is a key indicator of degradation efficiency in dyeing wastewater treatment. The following table illustrates typical TOC reduction observed in a degradation study of real dyeing wastewater using a heterogeneous Fenton process:

ParameterInitial Concentration (mgC/L)Concentration After Treatment (mgC/L)TOC Reduction (%)
Total Organic Carbon (TOC)10,720~1,062~90.16

*Note: The concentration after treatment and exact percentage reduction are estimated based on the reported optimal condition achieving 90.4% reduction from an initial TOC of 10,720 mgC/L.

Mechanistic Studies of Reactive Red 106 Reactions and Interactions

Kinetics of Reactive Red 106 Fixation and Adsorption on Cellulosic Fibers in Non-Aqueous Systems

The dyeing of cellulosic fibers with reactive dyes involves both physical adsorption and chemical fixation, where the dye forms a covalent bond with the fiber scielo.br. In non-aqueous dyeing systems, the adsorption and fixation kinetics of reactive dyes on cotton textiles have been investigated mdpi.comresearchgate.net.

Influence of Solvent Medium on Dyeing Kinetics

In non-aqueous dyeing systems, such as those using siloxane, reactive dyes can be effectively adsorbed onto cotton textiles without the need for salts mdpi.comresearchgate.net. The adsorption equilibrium in these systems can be reached quickly, often within 5-10 minutes at 25 °C, which is faster than in traditional water dyeing systems at higher temperatures (60 °C) mdpi.comresearchgate.net. The surface tension of the non-aqueous medium influences the adsorption rate; a lower surface tension generally leads to a faster adsorption rate and higher final dye uptake mdpi.com. Compared to conventional aqueous dyeing, non-aqueous systems can achieve nearly 100% dye adsorption and higher fixation rates (80-90% vs. 40-50%) mdpi.comresearchgate.net.

Role of Electrolytes in Dye-Fiber Interactions

In traditional aqueous dyeing of cellulosic fibers with reactive dyes, the addition of electrolytes, such as NaCl or Na₂SO₄, is crucial scielo.brnih.govnih.gov. Electrolytes promote dye uptake by reducing the repulsive forces between the anionic dye molecules and the negatively charged cellulosic surface scielo.brnih.gov. They also aid in the "salting-out" effect, which improves dye migration towards the fiber nih.govmdpi.com. Under alkaline conditions (pH > 11), the hydroxyl groups on cellulose (B213188) are deprotonated, forming highly nucleophilic cellulosate anions (Cel-O⁻) that react with the reactive groups of the dye to form covalent bonds scielo.brnih.gov. The addition of alkali salts like Na₂CO₃ or NaOH facilitates this fixation process nih.govmdpi.com. While electrolytes are essential in aqueous systems, studies on non-aqueous dyeing systems suggest that high dye uptake can be achieved without the extensive use of salts mdpi.comresearchgate.netresearchgate.net.

Degradation Pathway Elucidation through Intermediate Product Analysis

The degradation of this compound and other azo dyes can occur through various processes, including biodegradation and advanced oxidation processes researchgate.netiosrjournals.orgresearchgate.netekb.eg. Elucidating the degradation pathway often involves identifying intermediate products.

During the photo-electrocatalytic degradation of this compound, analysis using ultra-high-pressure liquid chromatography (UHPLC) coupled with UV-vis and mass spectrometry has revealed the formation of several new peaks in the chromatogram of the decolored solution, indicating the presence of intermediate products researchgate.net. The molecular weights (m/z) of these intermediates can be measured to help propose degradation pathways researchgate.net. For other reactive dyes like Reactive Red 120, ozonation has been shown to cleave the azo group and aromatic rings, producing intermediates such as phenol (B47542), 1,2-dihydroxysulfobenzene, and 1-hydroxysulfonbenzene, which can be further oxidized to smaller organic acids like oxalic and formic acid researchgate.net. In biodegradation studies of other reactive red dyes, intermediate products like amines and sulfonated aromatic compounds have been identified, suggesting reductive cleavage of the azo bond iosrjournals.orgnih.gov.

Role of Reactive Oxygen Species in Dye Scission and Mineralization

Reactive Oxygen Species (ROS), such as superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (HO•), and hydrogen peroxide (H₂O₂), play a significant role in the degradation and mineralization of reactive dyes, including this compound researchgate.netmdpi.comacs.org. In oxidation processes based on photocatalysis, ROS are produced and react with dye molecules, leading to their decomposition researchgate.net. Hydroxyl radicals are particularly effective oxidants that can degrade dyes in aqueous solutions through oxidative processes, yielding low-molecular-weight by-products mdpi.com. The generation of ROS is central to advanced oxidation processes (AOPs) used for dye degradation ekb.egmdpi.comacs.org. These species can break down the chemical structures of dye molecules, leading to decolorization and the scission of chromophoric groups mdpi.com. Extended oxidation by ROS can lead to the complete mineralization of organic compounds into carbon dioxide and water researchgate.net.

Computational Chemistry and Molecular Modeling Approaches (if applicable to this compound or its class)

Computational chemistry and molecular modeling, particularly Density Functional Theory (DFT), are valuable tools for investigating the properties and reactions of azo dyes, the class to which this compound belongs acs.orgresearchgate.netnih.govacs.org. While specific studies on this compound were not extensively found in the search results for this section, these methods have been applied to similar azo dyes to understand their electronic structure and degradation mechanisms.

Electronic Structure Calculations for Azo Dyes

DFT calculations have been used to study the electronic structure of azo dyes, including parameters such as HOMO-LUMO energy gaps, dipole moments, chemical potential, global hardness, softness, and global electrophilicity index acs.orgdtic.mil. These parameters provide insights into the reactivity of the dyes towards active species involved in degradation processes acs.org. Electronic structure calculations can also help in understanding the adsorption of azo dyes on surfaces, such as TiO₂, by determining the geometries and electronic structures of the adsorption complexes nih.gov. Furthermore, DFT studies have investigated the tautomerism of azo dyes and its influence on their properties rsc.org. The effect of solvent on the electronic properties of azo dyes can also be elucidated using computational models like the polarizable continuum model (PCM) nih.govrsc.org.

Computational studies on the oxidative degradation of azo dyes using DFT methods have focused on elucidating reaction pathways and determining the energetic favorability of different bond cleavage mechanisms, such as the cleavage of the N=N or C-N bonds following radical addition researchgate.netacs.org. Reactivity indices and electron density topology calculations can confirm proposed mechanisms and visualize electron distribution during transitions acs.org.

Simulation of Dye-Substrate Interactions

Simulation techniques, such as molecular dynamics (MD) and molecular docking, are valuable tools for investigating the interactions between dye molecules and various substrates at an atomic or molecular level. These methods can provide insights into the binding mechanisms, preferred binding sites, and the nature of the forces involved in the dye-substrate complex formation.

Studies on reactive dyes, including those structurally related to this compound, have utilized molecular dynamics simulations to analyze interactions with different materials. For instance, research involving the interaction of a reactive red dye with a cationic surfactant employed molecular dynamics simulations alongside UV-Vis spectroscopy to understand the binding mechanisms. wikipedia.org These simulations can reveal the nature and type of non-covalent interactions, such as electrostatic interactions, hydrogen bonds, and van der Waals forces, that govern the dye-surfactant system. researchgate.netfrontiersin.org The results from such simulations can complement experimental data on binding constants and thermodynamic parameters, providing a more detailed picture of the complexation process. wikipedia.org

Molecular docking is another computational technique used to predict the binding orientation and affinity of a dye molecule towards a substrate, often a protein or enzyme, by assessing different binding poses and calculating interaction energies. Studies investigating the interaction between reactive dyes and proteins, such as Human Serum Albumin (HSA), have utilized molecular docking approaches to understand the molecular basis of their interaction. biorxiv.org These studies, often coupled with spectroscopic techniques, can identify key residues involved in the binding and characterize the type of interactions, such as static quenching mechanisms and the role of electrostatic forces. biorxiv.org While specific detailed simulation data solely focused on this compound interactions with textile fibers like cotton were not extensively found in the provided snippets, the application of these computational methods to other reactive dyes and substrates demonstrates their potential for elucidating the interactions of this compound with its target materials.

Reaction Pathway Modeling

Modeling reaction pathways for this compound primarily focuses on understanding its degradation and transformation under various chemical, biological, or physical processes. Due to the environmental concerns associated with dye wastewater, significant research is dedicated to identifying the intermediate products and the step-by-step mechanisms of dye breakdown.

Experimental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are crucial for identifying the degradation products formed during the treatment of reactive dyes. science.govresearchgate.net By analyzing these intermediates, researchers can propose possible reaction pathways. For example, studies on the biotransformation of Reactive Red 141 (a related reactive dye) have proposed reductive cleavage pathways based on the identification of metabolites using GC-MS. interesjournals.org Similarly, investigations into the ozonation of Reactive Red 120 have utilized HPLC/MS and tandem mass spectrometry to identify decomposition pathways involving the oxidation and cleavage of azo groups and aromatic rings. researchgate.net

Future Research Directions and Emerging Methodologies for Reactive Red 106

Development of Next-Generation Hybrid Remediation Technologies

Future research is increasingly focused on the synergistic effects of combining different treatment processes to overcome the limitations of individual technologies. These hybrid or integrated systems aim to enhance the degradation efficiency of Reactive Red 106, reduce treatment time, and minimize the formation of toxic byproducts.

Advanced Oxidation Processes (AOPs) integrated with biological methods are a promising avenue. While biological treatments are cost-effective, many synthetic dyes like RR 106 are resistant to microbial degradation. AOPs, such as ozonation, Fenton, and photocatalysis, can break down the complex structure of the dye, making it more amenable to subsequent biological treatment. nih.gov For instance, short ozonation times have been shown to achieve over 97% color removal for other reactive azo dyes, although the complete mineralization (TOC removal) remains a challenge. nih.gov

The combination of different AOPs is also a key area of investigation. For a similar dye, Reactive Red 2, studies have shown that combined systems like UV/TiO₂+SnO₂ and O₃+MnO₂ exhibit greater decolorization rates than their individual counterparts. nih.gov The efficiency of these processes is often pH-dependent, highlighting the need for process optimization. nih.gov

Sonocatalysis, which combines ultrasound with a catalyst, is another emerging hybrid technology. The cavitation bubbles produced by ultrasound can enhance mass transfer and generate highly reactive radicals, accelerating dye degradation. For example, the sonocatalytic degradation of azo dyes has been shown to be significantly enhanced in the presence of catalysts like TiO₂. nih.gov Similarly, the Sono-Nano-Fenton process, utilizing zero-valent iron nanoparticles, has achieved 97% degradation of Reactive Red 198 within 60 minutes. researchgate.net

Comparative Efficacy of Hybrid Remediation Technologies for Reactive Dyes

Hybrid TechnologyTarget DyeKey FindingsReported Efficiency
Ozonation + Biological TreatmentReactive Orange 16High color removal, but lower TOC reduction. nih.gov>97% color removal
UV/TiO₂+SnO₂Reactive Red 2Higher decolorization rate than UV/TiO₂ alone; pH-dependent. nih.gov-
Sono-Nano-Fenton (NZVI)Reactive Red 198Rapid degradation following pseudo-first-order kinetics. researchgate.net97% in 60 min
Adsorption-Photocatalysis (TiO₂/AC)Methylene (B1212753) BlueSynergistic effect enhances removal compared to individual processes. upc.edu99.6% in 100 min

Advanced Spectroscopic and In-Situ Characterization of Reaction Interfaces

A fundamental understanding of the degradation mechanism of this compound at the molecular level is crucial for designing more efficient remediation technologies. Future research will heavily rely on advanced spectroscopic techniques and in-situ monitoring to probe the reaction interfaces and identify transient intermediates.

Operando spectroscopy, which involves real-time analysis of the catalyst and reacting species under actual reaction conditions, is a powerful tool. Techniques like Surface-Enhanced Raman Scattering (SERS) and Fourier Transform Infrared (FTIR) spectroscopy can provide insights into the adsorption process, the formation of charge carriers, and the catalytic oxidation mechanism. nih.gov For instance, an apparatus for real-time in-situ monitoring of electrochemical processes using UV-visible spectrophotometry has been developed to optimize the decolorization of azo dyes. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is essential for separating and identifying the degradation byproducts of azo dyes. mdpi.comijcmas.com This allows for the elucidation of degradation pathways and the assessment of the final effluent's toxicity. For example, in the ozonation of Reactive Red 120, HPLC-MS/MS was used to identify intermediates like phenol (B47542) and 1,2-dihydroxysulfobenzene, confirming the cleavage of the azo group and aromatic rings. mdpi.com

Attenuated Total Reflectance-FTIR (ATR-FTIR) spectroscopy is another valuable technique for studying the functional groups present on the surface of adsorbents or catalysts before and after the dye removal process. nih.govresearchgate.net This can reveal the active sites involved in adsorption and the chemical changes that occur during the reaction. nih.govresearchgate.net

Advanced Analytical Techniques for Azo Dye Degradation Studies

TechniqueApplicationInformation Obtained
In-situ UV-Vis SpectrophotometryReal-time monitoring of decolorization. nih.govReaction kinetics, optimization of process parameters.
HPLC-MS/MSSeparation and identification of degradation intermediates. mdpi.comDegradation pathways, formation of byproducts.
ATR-FTIR SpectroscopyCharacterization of catalyst/adsorbent surfaces. researchgate.netIdentification of functional groups and active sites.
GC-MSIdentification of volatile degradation products. mdpi.comElucidation of mineralization pathways.

Integration of Machine Learning and Artificial Intelligence for Process Optimization and Prediction

The complexity of dye degradation processes, which are often influenced by multiple interdependent parameters, makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can be used to model, predict, and optimize the performance of remediation technologies, saving time and resources.

Artificial Neural Networks (ANNs) have been successfully employed to predict the photodegradation of reactive dyes like Reactive Black 5. nih.gov ANNs can model the non-linear relationships between input variables (e.g., pH, catalyst loading, initial dye concentration, and irradiation time) and the output (degradation efficiency). For the photocatalytic degradation of Rhodamine B, an ANN model with 20 hidden neurons achieved a high correlation coefficient (R²) of 0.999, demonstrating its predictive accuracy.

Machine learning algorithms such as Gradient Boosting (GB), XGBoost (XGB), Multilayer Perceptron (MLP), and Random Forest (RF) have been used to predict the adsorption capacity and removal efficiency of various adsorbents for dyes. researchgate.net These models can help in identifying the most influential parameters and optimizing the process for maximum efficiency. researchgate.net For instance, in the removal of methylene blue, the GB model showed the highest prediction accuracy with R² values of 0.8858 for removal efficiency and 0.9532 for adsorption capacity. researchgate.net

Application of AI/ML in Dye Removal Processes

AI/ML ModelApplicationTarget DyeReported Performance (R²)
Artificial Neural Network (ANN)Predicting photocatalytic degradation. Rhodamine B0.999
Gradient Boosting (GB)Predicting adsorption capacity. researchgate.netMethylene Blue0.9532
ANN-PSO Hybrid ModelPredicting removal by AOPs. researchgate.netReactive Green 12, Toluidine Blue>0.99
Random Forest (RF)Modeling aerobic biodegradation. upc.eduAzo Dyes-

Sustainable and Circular Economy Approaches in Dye Wastewater Treatment Research

The future of wastewater treatment is intrinsically linked to the principles of sustainability and the circular economy. The goal is to move away from a linear "take-make-dispose" model to a closed-loop system where water is recycled, and waste is valorized.

The implementation of closed-loop water systems in the dyeing industry is a critical step. nih.govmdpi.com These systems involve the treatment and reuse of wastewater within the dyeing process, significantly reducing freshwater consumption and effluent discharge. nih.govmdpi.com Technologies like low-temperature evaporation powered by mechanical vapor recompression can be used to recover both dye concentrate and distilled-quality water from the effluent. nih.gov

The valorization of sludge generated during wastewater treatment is another key aspect of the circular economy. Instead of being landfilled, this sludge can be converted into valuable products. Research is exploring the use of textile sludge for the production of fuel pellets, biogas, and bio-fertilizers. nih.govnih.gov For example, textile wastewater sludge has been successfully blended with cattle manure to create fuel pellets with good calorific value. researchgate.net

Exploration of Novel Biocatalysts and Bioreactor Designs for Enhanced Degradation

Bioremediation offers an environmentally friendly and cost-effective approach to dye degradation. Future research in this area will focus on the discovery of novel, robust biocatalysts and the design of more efficient bioreactors.

The exploration of extremophiles—microorganisms that thrive in extreme environments—is a promising source of novel enzymes with high stability and activity. nih.gov Enzymes such as laccases, azoreductases, and peroxidases have shown great potential for degrading azo dyes. frontiersin.org Laccases, for example, can oxidize a wide range of phenolic and non-phenolic compounds and can be immobilized to enhance their stability and reusability. nih.gov

Genetic engineering and synthetic biology can be used to develop "super-degrading" microorganisms with enhanced enzymatic activity and tolerance to the harsh conditions of industrial wastewater. The genes encoding for key degrading enzymes, like azoreductase, can be identified, cloned, and expressed in suitable host organisms. mdpi.com

The design of advanced bioreactors is critical for the practical application of biocatalysts. Packed-bed biofilm reactors (PBBRs), where microorganisms are immobilized on a support material, have shown high efficiency in decolorizing textile effluents. nih.gov One study demonstrated over 99% dye decolorization and 92% COD reduction in a PBBR using a bacterial consortium immobilized on brick pieces. nih.gov Enzyme membrane reactors (EMRs) are another innovative design that combines enzymatic degradation with membrane filtration, allowing for continuous operation and enzyme recovery.

Novel Biocatalysts and Bioreactors for Azo Dye Degradation

Biocatalyst/BioreactorKey FeatureReported Performance
Immobilized LaccaseEnhanced thermal stability and tolerance to inhibitors. nih.govUp to 80% toxicity reduction for anthraquinonic dyes. nih.gov
Packed-Bed Biofilm Reactor (PBBR)High biomass concentration and stability. nih.gov>99% decolorization and >92% COD reduction. nih.gov
Enzyme Membrane Reactor (EMR)Continuous operation with enzyme retention.>95% decolorization of a complex textile effluent.
Upflow Stirred Packed-Bed Reactor (USPBR)High degradation rates at short residence times. researchgate.netUp to 96% bioconversion of Acid Orange 7. researchgate.net

Q & A

Q. How should researchers address reviewer critiques about incomplete mechanistic data in this compound degradation studies?

  • Methodological Answer : Supplement revised manuscripts with transient absorption spectroscopy data or electron paramagnetic resonance (EPR) to confirm radical species (•OH, SO₄•⁻). Provide a rebuttal table linking critiques to specific methodological enhancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.